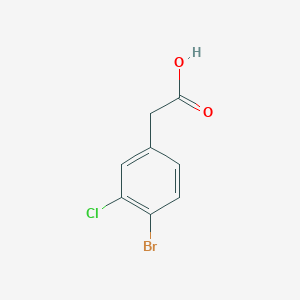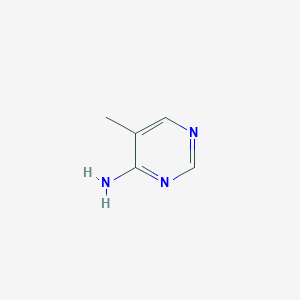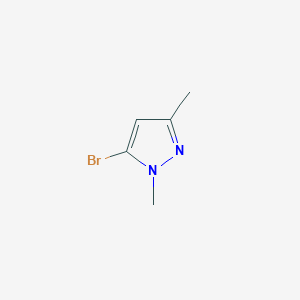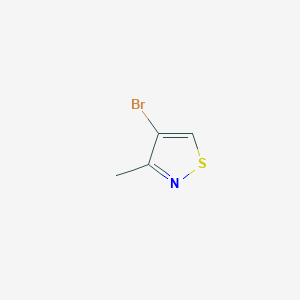
Acide 2-(4-bromo-3-chlorophényl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-chlorophenyl)acetic acid (BCPA) is an organic compound belonging to the phenylacetic acid family. It is a colorless, water-soluble solid, with a molecular weight of around 250. BCPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for understanding the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Pharmacologie : Inhibition du CYP1A2
Acide 2-(4-bromo-3-chlorophényl)acétique : a été identifié comme un inhibiteur du CYP1A2 . Cette application est importante en pharmacologie car le CYP1A2 est une enzyme responsable du métabolisme de divers médicaments dans le foie. Les inhibiteurs de cette enzyme peuvent être utilisés pour étudier les interactions médicamenteuses et pour développer des traitements qui nécessitent un métabolisme contrôlé des composés thérapeutiques.
Science des matériaux : Synthèse de dérivés halogénés
En science des matériaux, ce composé est utilisé dans la synthèse de cellulosiques phénylacétoxy et de dérivés halogénés . Ces matériaux sont importants pour créer des polymères spécialisés avec des propriétés spécifiques telles qu'une résistance accrue aux produits chimiques ou une résistance mécanique accrue.
Biochimie : Absorption élevée dans le GI
L'absorption gastro-intestinale (GI) élevée du composé est remarquable dans la recherche en biochimie. Il suggère un potentiel pour que le composé soit utilisé dans des formulations orales où une absorption efficace est cruciale pour l'efficacité thérapeutique .
Synthèse chimique : Intermédiaire pour les composés anhydride
This compound : sert d'intermédiaire dans la synthèse de divers composés anhydride . Ces composés sont précieux dans la création d'une gamme de produits synthétiques, y compris les produits pharmaceutiques, les produits agrochimiques et les colorants.
Science environnementale : Étude des voies de dégradation
Ce composé peut être utilisé en science environnementale pour étudier les voies de dégradation de composés de structure similaire. Comprendre comment ces composés se décomposent dans l'environnement est essentiel pour évaluer leur impact à long terme et pour développer des produits chimiques plus durables .
Chimie analytique : RMN et chromatographie
En chimie analytique, l'this compound est utilisé comme composé de référence dans les techniques de RMN (résonance magnétique nucléaire) et de chromatographie pour identifier et quantifier les substances dans un échantillon . Sa structure chimique distincte le rend adapté à une utilisation comme étalon dans diverses procédures analytiques.
Safety and Hazards
Orientations Futures
The future research directions for “2-(4-Bromo-3-chlorophenyl)acetic acid” could involve studying its biological activities, as pyrazole derivatives have shown a wide range of pharmacological properties . Additionally, its potential use in the synthesis of other chemical compounds could be explored .
Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” discusses the synthesis methods and pharmacological properties of pyrazole derivatives . Another paper titled “Crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5 …” concludes that a related compound is a propesticide that is activated by the oxidative removal of the N-ethoxymethyl group .
Analyse Biochimique
Biochemical Properties
2-(4-Bromo-3-chlorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, 2-(4-Bromo-3-chlorophenyl)acetic acid can bind to specific receptors, altering their signaling pathways and leading to various downstream effects.
Cellular Effects
The effects of 2-(4-Bromo-3-chlorophenyl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(4-Bromo-3-chlorophenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, its interaction with CYP1A2 can inhibit the enzyme’s activity, affecting the metabolism of other substrates processed by this enzyme.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromo-3-chlorophenyl)acetic acid can change over time in laboratory settings. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-3-chlorophenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
2-(4-Bromo-3-chlorophenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its interaction with CYP1A2 can affect the metabolism of other compounds processed by this enzyme. This interaction can lead to changes in the levels of specific metabolites, impacting overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-(4-Bromo-3-chlorophenyl)acetic acid within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties affect its distribution within the body and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 2-(4-Bromo-3-chlorophenyl)acetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall activity within the cell.
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCJLITIJXUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261643-24-6 |
Source


|
| Record name | 2-(4-bromo-3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)








![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
